molecular formula C12H17NO4S B7814447 (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Cat. No.: B7814447
M. Wt: 271.33 g/mol
InChI Key: SIQSLARNSCAXSF-VIFPVBQESA-N
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Description

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a chiral amino acid derivative It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a thiophene ring attached to the side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Thiophene Ring: The thiophene ring can be introduced through various methods, including cross-coupling reactions or direct substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Free amino acid derivatives.

Scientific Research Applications

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(thiophen-3-yl)propanoic acid: Lacks the Boc protecting group.

    (S)-2-((tert-butoxycarbonyl)amino)-3-(phenyl)propanoic acid: Contains a phenyl ring instead of a thiophene ring.

    (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

(S)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQSLARNSCAXSF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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